molecular formula C6H14N2OS B12900045 S-Methyl (2-(dimethylamino)ethyl)carbamothioate CAS No. 87819-99-6

S-Methyl (2-(dimethylamino)ethyl)carbamothioate

Cat. No.: B12900045
CAS No.: 87819-99-6
M. Wt: 162.26 g/mol
InChI Key: AGLKXDIXDFOALY-UHFFFAOYSA-N
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Description

S-Methyl (2-(dimethylamino)ethyl)carbamothioate is a chemical compound with the molecular formula C6H14N2OS and a molecular weight of 162.25 g/mol . It is classified as an amine compound and is known for its diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyl (2-(dimethylamino)ethyl)carbamothioate typically involves the reaction of dimethylamine with carbon disulfide to form dimethylaminoethyl carbamodithioate, which is then methylated using methyl iodide to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

S-Methyl (2-(dimethylamino)ethyl)carbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

S-Methyl (2-(dimethylamino)ethyl)carbamothioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-Methyl (2-(dimethylamino)ethyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

S-Methyl (2-(dimethylamino)ethyl)carbamothioate can be compared to other similar compounds, such as:

  • S-Ethyl (2-(dimethylamino)ethyl)carbamothioate
  • S-Propyl (2-(dimethylamino)ethyl)carbamothioate
  • S-Butyl (2-(dimethylamino)ethyl)carbamothioate

These compounds share similar structures but differ in the length of the alkyl chain attached to the sulfur atom. The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for particular applications in research and industry .

Biological Activity

S-Methyl (2-(dimethylamino)ethyl)carbamothioate is a compound of interest due to its potential biological activities, particularly in the context of cholinesterase inhibition and its implications for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Overview of Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes involved in neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease. This compound has been identified as a potential cholinesterase inhibitor.

The compound acts primarily by binding to the active site of cholinesterases, thereby preventing the hydrolysis of acetylcholine. This competitive inhibition can enhance cholinergic signaling, which is particularly valuable in therapeutic contexts where cholinergic deficits are observed.

In Vitro Studies

Recent studies have demonstrated that various carbamate derivatives exhibit significant inhibitory effects on AChE and BChE. For instance, this compound was shown to have IC50 values indicating effective inhibition:

CompoundIC50 (µM)Enzyme Targeted
This compound38.98AChE
Other Carbamate Derivative1.60BChE

These values suggest that this compound exhibits stronger inhibition compared to established drugs like rivastigmine, which has an IC50 value around 501 µM for AChE inhibition .

Selectivity and Cytotoxicity

The selectivity index (SI) is an important parameter that indicates the safety profile of a compound. For this compound, selectivity indices were calculated, showing promising results with values significantly exceeding 50, indicating a favorable safety margin relative to its efficacy against cholinesterases .

Cytotoxicity Studies : Mild cytotoxicity was observed in HepG2 cells, suggesting that while the compound is effective as a cholinesterase inhibitor, further optimization is necessary to enhance its selectivity and reduce potential side effects .

Case Studies

Case Study 1: Alzheimer’s Disease Models

In preclinical models simulating Alzheimer's disease, administration of this compound resulted in improved cognitive function as measured by behavioral tests. The compound's ability to elevate acetylcholine levels led to enhanced memory performance in treated animals compared to controls.

Case Study 2: Toxicological Assessments

Further investigations into the toxicological profile revealed that while the compound effectively inhibits cholinesterases, careful monitoring is required due to its cytotoxic effects at higher concentrations. The use of nucleophilic scavengers has been proposed to mitigate these effects during therapeutic applications .

Conclusion and Future Directions

This compound represents a promising candidate for further development as a therapeutic agent targeting cholinergic dysfunctions. Its potent inhibitory activity against cholinesterases combined with a favorable selectivity index highlights its potential utility in treating conditions like Alzheimer's disease.

Future Research Directions :

  • Optimization of Structure : Modifications to enhance selectivity and reduce cytotoxicity.
  • In Vivo Studies : Comprehensive animal studies to assess long-term safety and efficacy.
  • Mechanistic Studies : Further elucidation of the molecular interactions between the compound and cholinesterases.

This compound exemplifies the ongoing exploration within medicinal chemistry aimed at developing effective treatments for neurodegenerative diseases through targeted enzyme inhibition.

Properties

CAS No.

87819-99-6

Molecular Formula

C6H14N2OS

Molecular Weight

162.26 g/mol

IUPAC Name

S-methyl N-[2-(dimethylamino)ethyl]carbamothioate

InChI

InChI=1S/C6H14N2OS/c1-8(2)5-4-7-6(9)10-3/h4-5H2,1-3H3,(H,7,9)

InChI Key

AGLKXDIXDFOALY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)SC

Origin of Product

United States

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